![molecular formula C16H16F3NO3 B2414286 Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034207-11-7](/img/structure/B2414286.png)

Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate, also known as TFB-TBOA, is a chemical compound that has been widely studied in scientific research. It belongs to the class of spirocyclic quinazolines and is known to have potent inhibitory effects on glutamate transporters.

Wissenschaftliche Forschungsanwendungen

Heterospirocyclic Compounds in Peptide Synthesis

- Synthesis of Novel Dipeptide Synthons : The synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons, has been achieved. This compound was shown to be useful in peptide synthesis as a dipeptide building block, successfully used in the preparation of nonapeptides analogous to the C-terminal nonapeptide of the antibiotic Trichovirin I 1B (Suter, Stoykova, Linden, & Heimgartner, 2000).

Spirocyclic Compounds in Chemical Reactions

- Formation of Methyl 6-Iodo-3-azabicyclo Compounds : Research on substituted methyl triazabicyclo and triazaspiro carboxylates interacting with iodinating agents has led to the formation of methyl 6-iodo-3-azabicyclo and 1-iodo-4,6-dioxo-5-azaspiro compounds, showing the compound's reactivity in complex chemical reactions (Molchanov et al., 2003).

Regioselective Cycloaddition in Organic Synthesis

- Regioselective 1,3-Dipolar Cycloaddition : Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates have been obtained via a highly regioselective 1,3-dipolar cycloaddition process, highlighting the compound's potential in synthesizing complex organic structures (Molchanov & Tran, 2013).

Electrophilic Amination in Organic Synthesis

- Amination of C-H-Acidic Compounds : The reactions of 1-oxa-2-azaspiro[2.5]octane with malonic and cyanoacetic acid derivatives, among other C-H acids, have been studied, providing insight into the electrophilic amination of C-H-acidic compounds (Andreae, Schmitz, Wulf, & Schulz, 1992).

Synthesis of Chiral Heterospirocyclic Compounds

- Synthons for Amino Acids and Peptides : The synthesis of chiral heterospirocyclic 2H-azirin-3-amines has been achieved, which are valuable synthons for amino acids and their use in peptide synthesis (Stamm, Linden, & Heimgartner, 2003).

Radical Translocation Reactions in Organic Synthesis

- Synthesis of Bridged Azabicyclic Compounds : A study on the synthesis of bridged azabicyclic compounds using radical translocation reactions of specific piperidines has been conducted, showcasing the compound's utility in creating complex molecular structures (Ikeda, Kugo, & Sato, 1996).

Photochemical Induced Rearrangement

- Identification of Photorearrangement Products : The photolysis of ethyl 3-azido-4,6-difluorobenzoate resulted in the formation of ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate, indicating the compound's role in photochemical rearrangements (Andersson et al., 2017).

Eigenschaften

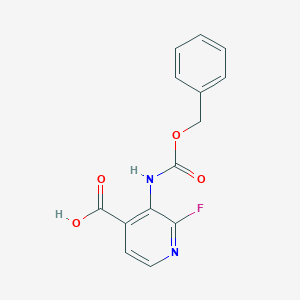

IUPAC Name |

methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO3/c1-23-15(22)10-8-16(10)4-6-20(7-5-16)14(21)9-2-3-11(17)13(19)12(9)18/h2-3,10H,4-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQKWPNLPSNRBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC12CCN(CC2)C(=O)C3=C(C(=C(C=C3)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2414203.png)

![9-Oxa-2-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2414211.png)

![2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2414213.png)

![1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B2414222.png)